Comprehensive Characterization of 2-Ethoxy-4-(morpholin-4-yl)aniline: A Technical Guide
Comprehensive Characterization of 2-Ethoxy-4-(morpholin-4-yl)aniline: A Technical Guide
Topic: 2-Ethoxy-4-(morpholin-4-yl)aniline Melting Point & Physicochemical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethoxy-4-(morpholin-4-yl)aniline (CAS: 761441-14-9 ) is a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and EGFR mutations. Its structural motif—an aniline core substituted with an electron-donating ethoxy group and a solubilizing morpholine ring—imparts unique physicochemical properties essential for drug-like candidates.
This guide provides a rigorous analysis of its melting point data, synthesis pathways, and handling protocols, synthesizing experimental data from structural analogs and proprietary databases to fill gaps in public literature.
Key Physicochemical Data
| Property | Value / Description | Source/Method |
| CAS Number | 761441-14-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₈N₂O₂ | Calculated |
| Molecular Weight | 222.29 g/mol | Calculated |
| Melting Point (Predicted) | 72°C – 82°C | Structure-Activity Relationship (SAR) Analysis |
| Melting Point (Analog) | 78°C – 80°C | Experimental data for 2-Methoxy-4-morpholinoaniline |
| Physical State | Solid (Crystalline Powder) | Standard conditions (25°C, 1 atm) |
| Solubility | Soluble in DMSO, DCM, Methanol; Low in Water | LogP ~ 0.9 (Predicted) |
Physicochemical Characterization: The Melting Point Analysis
The Data Gap and SAR Analysis
While the specific experimental melting point of 2-Ethoxy-4-(morpholin-4-yl)aniline is often proprietary to specific drug development programs, a robust estimation can be derived from its closest structural analog, 2-methoxy-4-morpholinoaniline (CAS 209960-91-8).
-
Analog Benchmark: The methoxy derivative has a reported melting point of 78–80°C .[1]
-
Structural Impact of Ethoxy Group: Replacing a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) typically introduces slightly more steric bulk and rotational freedom. In para-substituted anilines, this often results in a minor depression of the melting point (2–5°C) due to less efficient crystal packing, or a similar range if the crystal lattice accommodates the ethyl chain well.
Experimental Determination Protocol
To validate the melting point in-house, the following protocol is recommended to ensure data integrity compliant with OECD Guideline 102 .
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Sample Preparation: Dry the sample under vacuum (40°C, 4 hours) to remove residual solvent, which can depress the melting point.
-
Method A: Capillary Method (Büchi/Mettler Toledo)
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Ramp Rate: 1.0°C/min near the expected onset (70°C).
-
Observation: Record the onset (liquefaction start) and clear point (complete melt).
-
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Method B: Differential Scanning Calorimetry (DSC)
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Pan: Aluminum, crimped (non-hermetic).
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Cycle: Heat from 25°C to 150°C at 10°C/min.
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Endotherm Analysis: The peak minimum represents the melting point; the onset intercept is the thermodynamic melting point.
-
Synthesis and Manufacturing Pathway
The synthesis of 2-Ethoxy-4-(morpholin-4-yl)aniline typically follows a nucleophilic aromatic substitution (
Reaction Scheme
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Step 1 (
): Reaction of 2-ethoxy-4-fluoronitrobenzene (or 3-ethoxy-4-nitrofluorobenzene isomers) with morpholine in the presence of a base ( or DIPEA) in a polar aprotic solvent (DMF or DMSO). -
Step 2 (Reduction): Catalytic hydrogenation (
, Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the amine.
Process Flow Diagram
The following diagram illustrates the critical process steps and quality control points (QCPs).
Figure 1: Synthetic pathway from fluoronitrobenzene precursor to final aniline, highlighting critical QC checkpoints.
Handling, Stability, and Storage[2]
As an electron-rich aniline, 2-Ethoxy-4-(morpholin-4-yl)aniline is susceptible to oxidation , which leads to the formation of colored impurities (often purple or brown quinoid species).
Stability Profile
-
Oxidation Sensitivity: High. The morpholine nitrogen and the aniline nitrogen both increase electron density, making the ring prone to oxidative degradation upon prolonged air exposure.
-
Hygroscopicity: Low to Moderate.
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Thermal Stability: Stable up to ~150°C (short term), but prolonged heating >40°C can accelerate oxidation.
Storage Protocols
To maintain the integrity of the melting point and purity:
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: 2–8°C (Refrigerated) for long-term storage; -20°C is optimal for reference standards.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Analytical Quality Control
When verifying the identity and purity of this compound, rely on the following spectral characteristics.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm (morpholine/amide bonds).
NMR Signature ( NMR, 400 MHz, DMSO- )
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Aromatic Protons: Three signals in the 6.0–7.0 ppm range (1,2,4-substitution pattern).
-
Ethoxy Group:
-
Triplet (~1.3 ppm, 3H,
) -
Quartet (~4.0 ppm, 2H,
)
-
-
Morpholine Ring:
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Triplet (~3.0 ppm, 4H,
) -
Triplet (~3.7 ppm, 4H,
)
-
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Amine: Broad singlet (~4.5–5.0 ppm, 2H,
), exchangeable with .
References
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Chemical Abstracts Service (CAS). Registry Number 761441-14-9. American Chemical Society. Link
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Sigma-Aldrich. 2-Ethoxy-4-(morpholin-4-yl)aniline Product Page. Merck KGaA. Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6484711 (Analog: 4-(2-Morpholinoethoxy)aniline). Link
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ChemicalBook. 2-Methoxy-4-morpholinoaniline Properties (Analog Reference). Link
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BenchChem. Synthesis and Properties of Morpholino-Aniline Derivatives. Link
